

Coumarin 500 CAS number and molecular weight

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Compound of Interest

Compound Name: Coumarin 500

Cat. No.: B1217158

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An In-Depth Technical Guide to Coumarin 500

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Coumarin 500**, a versatile fluorescent dye. It covers its fundamental chemical properties, detailed photophysical characteristics, and practical experimental applications, tailored for a scientific audience.

Core Properties of Coumarin 500

Coumarin 500, also known as 7-(ethylamino)-4-(trifluoromethyl)coumarin, is a prominent member of the 7-aminocoumarin family of dyes.^[1] It is widely recognized for its utility as a fluorochrome and a laser dye.^[1]

Property	Value	Reference
CAS Number	52840-38-7	^[2] ^[3]
Molecular Weight	257.21 g/mol	^[2] ^[3]
Molecular Formula	C ₁₂ H ₁₀ F ₃ NO ₂	^[2] ^[3]
Appearance	Yellow crystals/needles	^[3]
IUPAC Name	7-(ethylamino)-4-(trifluoromethyl)chromen-2-one	^[2]

Photophysical and Lasing Characteristics

Coumarin 500 is distinguished by its strong fluorescence and high quantum yield, making it a valuable tool in various spectroscopic and imaging applications.[3] Its photophysical properties, including absorption and emission maxima, are highly dependent on the solvent environment. [4][5] This solvatochromism is a key feature, arising from changes in the polarity of the dye's intramolecular charge transfer (ICT) structure in different solvents.[2][6]

Lasing Properties

Coumarin 500 is an efficient laser dye, particularly in the blue-green region of the spectrum. The lasing wavelength can be tuned by altering the solvent and the pump source.

Pump Source (nm)	Solvent	Lasing Range (nm)	Max Lasing Wavelength (nm)	Reference
XeCl (308)	Methanol	478-568	506	[7]
XeCl (308)	p-Dioxane/MeOH, 95/5	459-536	487	[7]
Nd:YAG (355)	Methanol	483-559	507	[7]
Nd:YAG (355)	Ethanol	485-530	504	[7]
N ₂ (337)	Ethanol	473-547	500	[7]
N ₂ (337)	p-Dioxane	447-523	470	[7]

Spectroscopic Properties in Different Solvents

The absorption and fluorescence characteristics of **Coumarin 500** are significantly influenced by solvent polarity. In nonpolar solvents, the dye exhibits unusual behavior, such as unusually low Stokes' shifts and fluorescence lifetimes.[2][6]

Solvent	Absorption Max (λ_{max} , nm)	Emission Max (λ_{max} , nm)	Quantum Yield (Φ_f)	Reference
Methanol	392	495	0.68	[3][7]
Ethanol	-	-	-	[7]
Ethyl Acetate	390	-	0.68	[7]
p-Dioxane	-	-	-	[7]

Experimental Protocols

While **Coumarin 500** is primarily known as a laser dye, its fluorescent properties make it a candidate for use as a probe in cellular imaging and biochemical assays. Below are representative protocols for its application.

Protocol 1: General Staining of Cells for Fluorescence Microscopy

This protocol describes a general method for using **Coumarin 500** as a fluorescent stain for visualizing cellular structures. The lipophilic nature of the coumarin scaffold may allow it to passively diffuse across cell membranes.

Objective: To stain live or fixed cells for observation via fluorescence microscopy.

Materials:

- **Coumarin 500**
- Dimethyl sulfoxide (DMSO), spectroscopy grade
- Phosphate-Buffered Saline (PBS), pH 7.4
- Cell culture medium
- Live or fixed cells on coverslips or in a multi-well plate
- Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue excitation filter)

Methodology:

- **Stock Solution Preparation:** Prepare a 1 mM stock solution of **Coumarin 500** in high-quality DMSO. Store protected from light at -20°C.
- **Working Solution Preparation:** Dilute the stock solution in PBS or an appropriate cell culture medium to a final working concentration (typically 1-10 µM). The optimal concentration should be determined empirically.
- **Cell Staining:**
 - For live cells, remove the culture medium and wash the cells once with warm PBS.
 - Add the **Coumarin 500** working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
 - For fixed cells, after fixation and permeabilization steps, wash with PBS and apply the working solution for 30-60 minutes at room temperature.
- **Washing:** Remove the staining solution and wash the cells two to three times with PBS to remove unbound dye.
- **Imaging:** Mount the coverslips onto microscope slides with an appropriate mounting medium. Image the cells using a fluorescence microscope equipped with a filter set that matches the excitation and emission spectra of **Coumarin 500** (Excitation ~390 nm, Emission ~495 nm).

Protocol 2: Measurement of Hydroxyl Radicals (•OH)

This protocol adapts the use of coumarin as a fluorescent probe for detecting hydroxyl radicals. The reaction of coumarin with •OH produces the highly fluorescent 7-hydroxycoumarin, allowing for indirect quantification.

Objective: To quantify the generation of hydroxyl radicals in a chemical or biological system.

Materials:

- **Coumarin 500**

- Aqueous buffer solution (e.g., phosphate buffer)
- System for generating hydroxyl radicals (e.g., Fenton reaction, sonication)
- Fluorometer/spectrofluorometer

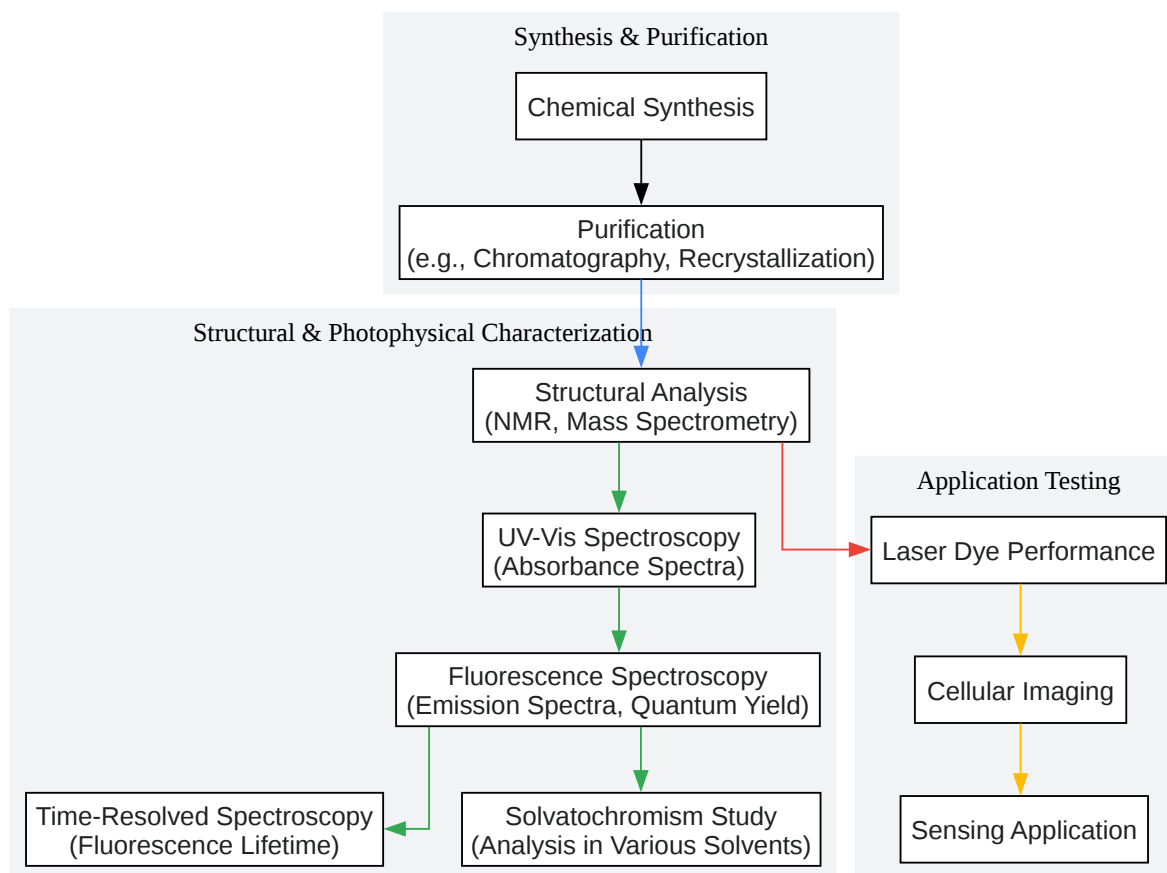
Methodology:

- **Probe Solution:** Prepare an aqueous solution of **Coumarin 500** in the desired buffer. The concentration may need to be optimized, but a starting point of 10-100 μM is common for similar coumarin-based assays.
- **Reaction:** Introduce the **Coumarin 500** solution to the experimental system where hydroxyl radicals are expected to be generated.
- **Incubation:** Allow the reaction to proceed for a defined period. The incubation time will depend on the rate of radical generation in the system.
- **Fluorescence Measurement:**
 - After incubation, transfer a sample of the solution to a cuvette.
 - Measure the fluorescence intensity using a spectrofluorometer. Set the excitation wavelength to $\sim 332\text{ nm}$ (for the product, 7-hydroxycoumarin) and measure the emission spectrum, with an expected peak around 455 nm .[\[8\]](#)
 - An increase in fluorescence intensity at $\sim 455\text{ nm}$ compared to a control (**Coumarin 500** solution without the radical-generating system) indicates the production of hydroxyl radicals.
- **Quantification:** A standard curve can be generated using known concentrations of 7-hydroxycoumarin to quantify the amount of hydroxyl radical produced.

Diagrammatic Representations

Workflow for Characterizing a Fluorescent Dye

The following diagram illustrates a typical experimental workflow for the characterization of a fluorescent compound like **Coumarin 500**.

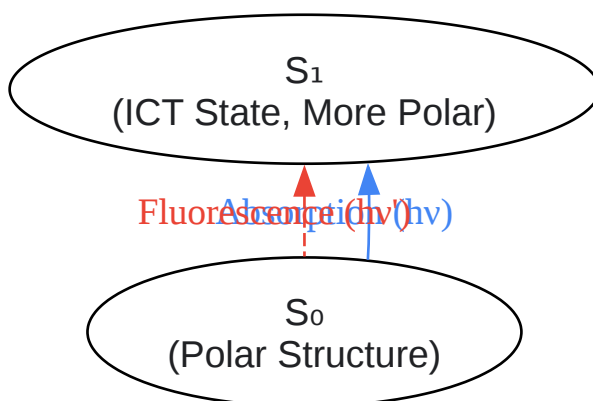


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Caption: Experimental workflow for dye characterization.

Principle of Intramolecular Charge Transfer (ICT) in Coumarin Dyes

This diagram illustrates the fundamental principle of fluorescence in 7-aminocoumarin dyes, which involves an intramolecular charge transfer upon excitation.



Energy diagram showing absorption and fluorescence via an ICT state.

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Caption: Intramolecular Charge Transfer (ICT) mechanism.

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